4-bromo-1-{[1-(butan-2-yl)azetidin-3-yl]methyl}-1H-pyrazole
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Overview
Description
4-bromo-1-{[1-(butan-2-yl)azetidin-3-yl]methyl}-1H-pyrazole is a heterocyclic compound that contains both a pyrazole ring and an azetidine ring. The presence of bromine and butan-2-yl groups adds to its unique chemical properties. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-{[1-(butan-2-yl)azetidin-3-yl]methyl}-1H-pyrazole typically involves multi-step reactions starting from readily available precursorsThe bromine atom can be introduced via bromination reactions using reagents such as N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The choice of solvents, catalysts, and reaction conditions are critical to achieving efficient production at an industrial scale .
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-{[1-(butan-2-yl)azetidin-3-yl]methyl}-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The azetidine and pyrazole rings can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Sodium hydride (NaH): Commonly used as a base in substitution reactions.
Palladium catalysts: Employed in coupling reactions to form carbon-carbon bonds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while cyclization reactions can produce complex heterocyclic compounds with potential biological activities .
Scientific Research Applications
4-bromo-1-{[1-(butan-2-yl)azetidin-3-yl]methyl}-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-1-{[1-(butan-2-yl)azetidin-3-yl]methyl}-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-bromo-1-methyl-1H-pyrazole: A similar compound with a methyl group instead of the azetidine ring.
4-bromo-1H-pyrazole: Lacks the butan-2-yl and azetidine groups, making it structurally simpler.
Uniqueness
The presence of both the azetidine and pyrazole rings, along with the bromine and butan-2-yl groups, makes 4-bromo-1-{[1-(butan-2-yl)azetidin-3-yl]methyl}-1H-pyrazole unique. These structural features contribute to its distinct chemical properties and potential biological activities, setting it apart from similar compounds .
Properties
Molecular Formula |
C11H18BrN3 |
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Molecular Weight |
272.18 g/mol |
IUPAC Name |
4-bromo-1-[(1-butan-2-ylazetidin-3-yl)methyl]pyrazole |
InChI |
InChI=1S/C11H18BrN3/c1-3-9(2)14-5-10(6-14)7-15-8-11(12)4-13-15/h4,8-10H,3,5-7H2,1-2H3 |
InChI Key |
ALYLJJRRTXTAPU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1CC(C1)CN2C=C(C=N2)Br |
Origin of Product |
United States |
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